2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Overview
Description
2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the pyridopyrimidinone family.
Mechanism of Action
Target of Action
The primary targets of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde are N- and C-nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, including nucleophilic substitution and addition reactions.
Mode of Action
The compound exhibits reactivity towards N- and C-nucleophiles . It undergoes nucleophilic condensation reactions to form a series of new enaminones, Schiff’s base, and hydrazinomethylenediketones . The cyclization of certain compounds is achieved by the action of acetic acid, leading to the formation of pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines .
Biochemical Pathways
The compound affects several biochemical pathways. It undergoes base-catalyzed Knoevenagel condensation with some active methyl and methylene compounds, leading to a series of chalcone-like derivatives . The cyclization of enones with hydrazine gives novel heterocyclyl substituted pyrazoles . Pyrano[2,3-d]pyrido[1,2-a]pyrimidine-2,5-diones derivatives are obtained via cyclization of their respective enone derivatives .
Result of Action
The compound’s action results in the formation of various new compounds, including enaminones, Schiff’s base, hydrazinomethylenediketones, and pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines . These compounds could potentially exhibit various biological activities. For instance, some picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids have been found to possess marked analgesic properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of acetic acid can induce the cyclization of certain compounds . Moreover, the compound’s reactivity towards N- and C-nucleophiles can be affected by the concentration of these nucleophiles in the environment .
Biochemical Analysis
Biochemical Properties
The compound 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde interacts with various biomolecules. It has been found to undergo nucleophilic condensation reactions . The compound’s reactivity towards N- and C-nucleophiles has been described, leading to the formation of a series of new enaminones, Schiff’s base, and hydrazinomethylenediketones .
Molecular Mechanism
It has been found to undergo nucleophilic condensation reactions
Preparation Methods
The synthesis of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be achieved through several routes. One common method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another approach includes the base-catalyzed Knoevenagel condensation of the aldehyde with active methyl and methylene compounds, leading to chalcone-like derivatives . Industrial production methods often involve multicomponent reactions that provide moderate to good yields .
Chemical Reactions Analysis
2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Condensation Reactions: Reacts with N- and C-nucleophiles to form enaminones, Schiff bases, and hydrazinomethylenediketones.
Cyclization Reactions: Cyclization of enones with hydrazine to form heterocyclyl substituted pyrazoles.
Knoevenagel Condensation: Base-catalyzed condensation with active methyl and methylene compounds to form chalcone-like derivatives.
Common reagents used in these reactions include acetic acid, hydrazine, and various nucleophiles. Major products formed from these reactions include pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines and pyrano[2,3-d]pyrido[1,2-a]pyrimidine-2,5-diones .
Scientific Research Applications
2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: Exhibits potential antimicrobial, antifungal, and antimalarial activities.
Organic Synthesis: Used as a building block for the synthesis of various heterocyclic compounds.
Material Science:
Comparison with Similar Compounds
2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be compared with other similar compounds such as:
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share structural similarities and exhibit comparable biological activities.
Pyrido[1,2-a]pyrimidin-4-ones: Known for their antimicrobial and antifungal activities.
The uniqueness of this compound lies in its diverse reactivity and potential for the synthesis of a wide range of biologically active compounds .
Properties
IUPAC Name |
2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-8(13)10-7-3-1-2-4-11(7)9(6)14/h1-5,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVJCJRSIVYTHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188372 | |
Record name | 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001188372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17326-26-0 | |
Record name | 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17326-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001188372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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